molecular formula C9H20N2O B13174645 4-(2-Aminoethyl)-1-ethylpiperidin-4-ol

4-(2-Aminoethyl)-1-ethylpiperidin-4-ol

Cat. No.: B13174645
M. Wt: 172.27 g/mol
InChI Key: ILTJLPAKNQTBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-1-ethylpiperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with an aminoethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-ethylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpiperidin-4-one with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Industrial methods may also involve the use of alternative reducing agents and catalysts to improve the overall process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-ethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Aminoethyl)-1-ethylpiperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-ethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it has been studied as a potential agonist for trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of neurotransmitter release and has implications in the treatment of psychotic disorders .

Comparison with Similar Compounds

4-(2-Aminoethyl)-1-ethylpiperidin-4-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-(2-aminoethyl)-1-ethylpiperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-2-11-7-4-9(12,3-6-10)5-8-11/h12H,2-8,10H2,1H3

InChI Key

ILTJLPAKNQTBLD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.